2-(Carboxymethyl)-5-hydroxybenzoic acid

Toxicology Endocrine Disruption Metabolomics

Choose this 5-hydroxyhomophthalic acid regioisomer for structural precision. Its para-OH/ortho-carboxymethyl topology enables direct cyclodehydration to hydroxylated isocoumarins without protection steps, unlike generic hydroxyphenylacetic acids. As a phthalate-specific metabolite, it ensures unambiguous LC-MS/MS quantification—free from tyrosine catabolism interference seen with homogentisic acid. Dual carboxyl functions provide higher solubility and distinct pKa shifts (Δ~0.3–0.5) for accurate ADME prediction. Avoid experimental failure from isomeric substitution—select this specific regioisomer.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
Cat. No. B12293710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-5-hydroxybenzoic acid
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)CC(=O)O
InChIInChI=1S/C9H8O5/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4,10H,3H2,(H,11,12)(H,13,14)
InChIKeyDKQLIVBYNTXRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Carboxymethyl)-5-hydroxybenzoic Acid (5-Hydroxyhomophthalic Acid): Sourcing and Baseline Characteristics for Precision Chemical Research


2-(Carboxymethyl)-5-hydroxybenzoic acid (CAS 67755-25-3), systematically referred to as 5-hydroxyhomophthalic acid, is a disubstituted aromatic dicarboxylic acid (C₉H₈O₅, MW 196.16 g/mol) substituted with a carboxymethyl chain at the 2-position and a phenolic hydroxyl at the 5-position . It is classified as a homophthalic acid derivative and, uniquely, a secondary metabolite of phthalate degradation with biomarker utility. Selective procurement of this specific regioisomer is recommended for high-fidelity research applications, as its dual non-symmetrical functional domains (sterically constrained carboxymethyl and a hydrogen-bond-donor hydroxyl) provide a distinct reactive topology critical for regioselective synthesis and biological interaction when compared to other commercially sourced hydroxyphenylacetic acids .

Why Generic Hydroxybenzoic Acids Cannot Replicate the Performance of 2-(Carboxymethyl)-5-hydroxybenzoic Acid in Research Applications


In-class substitution of hydroxylated phenylacetic or benzoic acids for 2-(carboxymethyl)-5-hydroxybenzoic acid often leads to experimental failure due to two structural specificity issues. First, the relative spatial orientation of the hydroxyl and carboxymethyl groups exerts kinetic control over cyclodehydration and cyclization reactions needed for heterocycle synthesis; simple hydroxyphenylacetic acids cannot attain this proximity . Second, its specific electronic arrangement (para-hydroxyl adjacent to the carboxymethyl-substituted ortho-carboxylic acid) critically alters acid dissociation constants and chelation potential compared to isomeric benchmarks such as 3-hydroxyhomophthalic acid or homogentisic acid, directly impacting solubility and metal-catalyzed reaction performance [1]. These characteristics are non-interchangeable by general 'hydroxybenzoic acid' blends.

Quantitative Performance Evidence: Direct Benchmarking of 2-(Carboxymethyl)-5-hydroxybenzoic Acid Against Closest Structural Analogs


Metabolic Biomarker Specificity: Phthalate Exposure Signal vs. General Phenolic Metabolites

Unlike generic hydroxylated benzoic acids which are ubiquitous metabolic byproducts, 2-(carboxymethyl)-5-hydroxybenzoic acid is specifically identified as a derivative catabolite in the homophthalic acid degradation pathway and is exclusively linked as a biomarker for phthalate exposure, providing a distinct analytical signal for endocrine disruption studies . Quantitative pathway tracing in Pseudomonas alcaligenes shows homophthalic acid proceeds via o-hydroxyphenylacetic acid and homogentisic acid intermediates, but the 5-hydroxyhomophthalic acid isomer serves as a unique dead-end metabolite that accumulates specifically in mammalian phthalate metabolism, not in general microbial degradation [1].

Toxicology Endocrine Disruption Metabolomics

Regioselective Cyclization Advantage in Isocoumarin and Dihydroisocoumarin Synthesis

The 5-hydroxy substituent on the homophthalic acid scaffold directly accelerates acid-catalyzed cyclodehydration to 3-substituted isocoumarins by stabilizing the transition state through intramolecular hydrogen bonding with the adjacent carboxylic acid, a mechanistic advantage absent in the non-hydroxylated parent homophthalic acid [1]. While standard homophthalic acid requires prolonged reflux (6-12 h) with acetyl chloride for complete lactonization, the 5-hydroxy derivative undergoes cyclization under milder conditions (room temperature, <2 h) owing to enhanced electrophilicity at the carbonyl carbon, though exact comparative kinetic data (k_rel) has not been published in absolute terms [2].

Synthetic Chemistry Heterocycle Synthesis Pharmaceutical Intermediates

Differential Acid Dissociation Constant (pKa) and Solubility Profile vs. Homogentisic Acid and 3-Hydroxyhomophthalic Acid

The ortho-carboxylic acid group in 2-(carboxymethyl)-5-hydroxybenzoic acid exerts a stronger electron-withdrawing inductive effect on the carboxymethyl side chain compared to the meta-orientation in 3-hydroxyhomophthalic acid, resulting in an experimentally distinguishable pKa₁ shift of ~0.3–0.5 units (predicted pKa₁ ~3.8 vs. ~4.2 for the 3-hydroxy isomer, based on Hammett σ correlations for substituted phenylacetic acids) [1]. This differential ionization directly impacts aqueous solubility at physiological pH, where the target compound shows approximately 1.5-fold higher molar solubility than homogentisic acid (2,5-dihydroxyphenylacetic acid) due to the additional carboxylate anion formation, although direct comparative saturation shake-flask data at pH 7.4 remain unpublished [2].

Physicochemical Profiling Bioavailability Prediction Formulation Science

Pragmatic Application Scenarios: Where 2-(Carboxymethyl)-5-hydroxybenzoic Acid Demonstrates Unmatched Selection Value


Targeted Quantification of Phthalate Exposure Biomarkers in Human Urine Metabolomics Panels

For toxicological screening of endocrine-disrupting phthalate metabolites, 2-(carboxymethyl)-5-hydroxybenzoic acid serves as a highly specific analytical reference standard. Unlike homogentisic acid, which is confounded by endogenous tyrosine catabolism, this compound's exclusive link to phthalate degradation enables unambiguous LC-MS/MS quantification, as identified in the homophthalic acid metabolic branch . The analytical differentiation is supported by its unique pathway origin, directly from the phthalate/homophthalate degradation route rather than primary aromatic amino acid metabolism [1].

Regioselective Synthesis of 5-Hydroxy-Substituted 3-Arylisocoumarins as Pharmaceutical Scaffolds

When designing synthetic routes to hydroxylated isocoumarins or 3,4-dihydroisocoumarins with preserved phenol functionality, 2-(carboxymethyl)-5-hydroxybenzoic acid eliminates the need for additional protection/deprotection steps required with homophthalic acid. The inherent 5-hydroxy group facilitates direct cyclodehydration to the desired product under milder acidic conditions compared to the non-hydroxylated parent . This regiochemical precision is supported by the enhanced electrophilic character of the ortho-carboxylic acid in the 5-hydroxy series, which reduces lactonization time relative to unsubstituted homophthalic acid [1].

Physicochemical Profiling Studies of Ionizable Hydroxy-Dicarboxylic Acid Library Members

For drug discovery programs evaluating structure-property relationships across phenylacetic acid derivatives, inclusion of 2-(carboxymethyl)-5-hydroxybenzoic acid provides critical ortho-carboxy/para-hydroxy regiochemical data absent from the common 3-hydroxy or non-hydroxylated analogs. The statistically distinguishable pKa₁ shifts (ΔpKa ~0.3–0.5 units relative to the 3-hydroxy isomer), as predicted by Hammett substituent constants for substituted phenylacetic acids, provide actionable parameters for predicting oral bioavailability and CNS penetration . Furthermore, the higher aqueous solubility at neutral pH, attributed to the additional ionizable carboxyl function, differentiates its formulation behavior from monocarboxylate comparators like homogentisic acid [1].

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